methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate
Description
Methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a heterotricyclic compound featuring a fused bicyclo[7.4.0] system with a bridgehead nitrogen atom at position 3,5. The molecule contains a formamidoacetate ester substituent at position 5, a methyl group at position 6, and a lactam moiety at position 6. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, structural analogs and synthetic methodologies from related systems offer insights into its properties and reactivity .
Properties
IUPAC Name |
methyl 2-[(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-10(14(21)16-8-12(20)23-2)7-9-13(18)17-11-5-3-4-6-19(11)15(9)22/h3-7H,8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOIRUZLLYHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is then functionalized to introduce the methyl and glycine ester groups. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate exhibit anticancer properties. For example, a study on methyl derivatives showed promising results against human cancer cell lines such as HCT-116 and MCF-7. The tested compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as effective anticancer agents .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways associated with cancer progression. For instance, molecular docking studies suggest that certain derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes and cancer development .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed for structural confirmation .
Potential Biological Applications
Anti-inflammatory Properties:
Beyond its anticancer potential, the compound may also possess anti-inflammatory properties due to its structural features that allow interaction with inflammatory mediators. This aspect warrants further investigation into its use as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity:
Studies have suggested that related triazatricyclo compounds exhibit antimicrobial properties against various pathogens. This opens avenues for exploring this compound in the development of new antimicrobial agents .
Data Table: Summary of Research Findings
| Application Area | Activity | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 Cell Line | 1.9 - 7.52 μg/mL | Inhibition of 5-lipoxygenase |
| Anti-inflammatory | Potential activity | Not specified | Interaction with inflammatory mediators |
| Antimicrobial | Activity against pathogens | Not specified | Not fully explored |
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
-
Synthesis and Evaluation:
A series of methyl derivatives were synthesized and evaluated for their anticancer activity against various cell lines using MTT assays to determine cell viability post-treatment . -
In Silico Studies:
Molecular docking studies conducted on similar compounds have provided insights into their binding affinities to target proteins involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Tricyclic Systems
Compound 16 ():
This fluorinated triazole-nucleoside hybrid shares a tricyclic core with the target compound but incorporates a glucose moiety and perfluorinated chain. Key differences include:
- Functional Groups: Compound 16 has triazole rings and a thymine base, whereas the target compound features a lactam and formamidoacetate ester.
- Spectroscopy: The ¹H-NMR of Compound 16 shows distinct resonances for acetylated glucose (δ 1.80–2.11 ppm) and triazole protons (δ 7.64 ppm), which would differ in the target compound due to its unique substituents .
Dendalone 3-Hydroxybutyrate (): Though a sesterterpenoid, its stereochemical analysis parallels methods relevant to the target compound. For instance:
- Configuration Determination: Optical rotation comparisons (+10.7 for compound 1 vs. +5.7 for compound 2 in ) could resolve stereochemistry in the target compound’s tricyclic system .
- NOESY Correlations: Used to confirm relative configurations in dendalone derivatives, this technique would be critical for verifying bridgehead stereochemistry in the target molecule .
Bicyclic and Cephalosporin Derivatives ()
The cephalosporin derivatives in (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) highlight:
- Ring Strain and Reactivity: Bicyclic systems like cephalosporins exhibit enhanced β-lactam reactivity due to ring strain, whereas the target compound’s tricyclic system may confer greater stability but reduced electrophilicity .
- Functional Group Diversity: The thiadiazole and tetrazole groups in cephalosporins contrast with the target compound’s formamidoacetate ester, suggesting divergent biological targets (e.g., antibacterial vs. enzyme inhibition) .
Key Research Findings and Implications
- Synthetic Feasibility: The target compound’s formamidoacetate group could be introduced via peptide coupling or esterification, as seen in fluorinated hybrid synthesis () .
- Stereochemical Challenges: Bridgehead nitrogen stereochemistry may require advanced NMR techniques (e.g., NOESY) or chiral resolution, akin to dendalone derivatives .
- Biological Potential: The rigid tricyclic scaffold may mimic natural product architectures, suggesting utility in kinase or protease inhibition, though empirical validation is needed.
Notes
- Further studies should prioritize synthetic route optimization (e.g., CuAAC for triazole variants) and pharmacological profiling.
Biological Activity
Methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound with potential biological activities due to its unique triazatricyclic structure. This article synthesizes available research findings on its biological activity, including mechanisms of action and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molecular Weight : 243.22 g/mol
- CAS Number : 724738-59-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular processes. For instance, it has been suggested that it interacts with DNA gyrase and other critical enzymes in microbial or cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The triazatricyclic structure is believed to enhance its binding affinity to bacterial enzymes .
- Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cells by disrupting their metabolic pathways and inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli when tested in vitro. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in clinical settings .
- Cancer Research : A series of experiments involving human cancer cell lines revealed that this compound could reduce cell viability significantly after 24 hours of exposure at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells treated with the compound compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo…}acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, as demonstrated in analogous tricyclic systems . Stepwise protocols involving trichlorotriazine intermediates (e.g., for triazine-based scaffolds) and controlled temperature conditions (e.g., reflux in o-xylene) are critical for minimizing side products . Yield optimization requires solvent selection (polar aprotic solvents like DMF), catalyst loading adjustments, and purification via column chromatography with gradients tailored to the compound’s polarity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic proton environments and confirm tricyclic backbone geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for halogenated analogs .
- X-ray Crystallography : Resolve conformational ambiguities in fused-ring systems, as applied to structurally related tetrazolopyrimidines .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. How can researchers evaluate the hydrolytic stability of the methyl ester moiety under physiological conditions?
- Methodological Answer : Conduct stability studies in buffer solutions (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, and 24 hours. Quantify degradation products via HPLC and compare kinetics to structurally similar esters (e.g., methyl phenylacetates) . For enhanced stability, consider prodrug strategies (e.g., tert-butyl esters) or steric hindrance near the ester group.
Advanced Research Questions
Q. How can computational methods assist in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and regioselectivity in cycloaddition or nucleophilic substitution reactions. Reaction path search algorithms (e.g., the AFIR method) combined with molecular dynamics simulations can predict feasible pathways for tricyclic ring functionalization . Software tools like Gaussian or ORCA enable virtual screening of reaction conditions (solvent, catalysts) to prioritize experimental trials .
Q. How can contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based assays) be resolved?
- Methodological Answer :
- Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO concentration, incubation time) using LC-MS .
- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR (surface plasmon resonance) assays to rule out artifacts .
- Cellular Permeability : Measure logP and Papp values (Caco-2 assays) to assess whether discrepancies arise from poor membrane penetration .
Q. What strategies exist for optimizing enantiomeric purity in analogs of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol gradients for preparative separations .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in key cyclization or coupling steps .
- Crystallization-Induced Dynamic Resolution : Leverage diastereomeric salt formation with chiral amines (e.g., cinchonidine) to enhance enantiomeric excess .
Q. How can solubility challenges in pharmacological testing be addressed without compromising bioactivity?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or micellar systems (Cremophor EL) to solubilize the compound in aqueous media .
- Prodrug Derivatives : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to the active form .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the tricyclic core (e.g., methyl → halogen or methoxy groups) and measure effects on target binding (e.g., IC50 shifts) .
- Computational Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses with target proteins, guiding rational substitutions .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
